Shekkanin

Description

Structure

3D Structure

Properties

IUPAC Name |

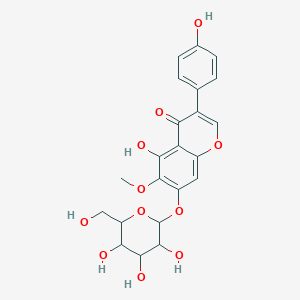

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOURESJATUGPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Shekkanin: Natural Occurrence and Biosynthetic Pathways

Identification of Botanical Sources and Ecological Distribution

Shikonin (B1681659) is predominantly found in the root periderm of several species belonging to the Boraginaceae family. nih.gov Historically and most notably, Lithospermum erythrorhizon is the primary source of shikonin, a perennial herbaceous plant native to Japan, Korea, and China. nih.govishs.org This plant, also known as red gromwell or "zicao" in traditional Chinese medicine, thrives in sunlit environments with good drainage and exhibits strong drought resistance, typically found at elevations between 50 to 2,500 meters. researchgate.net

The natural distribution of shikonin-producing plants is geographically widespread, though concentrated in Asia. frontiersin.org Beyond Lithospermum erythrorhizon, shikonin and its enantiomer, alkannin, are synthesized by approximately 150 species across several genera within the Boraginaceae family. frontiersin.orgnih.gov These include species from the genera Arnebia, Alkanna, Onosma, Echium, and Anchusa. frontiersin.orgnih.govnih.gov

Key botanical sources include:

Arnebia euchroma and Arnebia hispidissima , found in the northwestern Himalayas. frontiersin.orgnih.gov

Alkanna tinctoria , another significant source of the enantiomeric form, alkannin. frontiersin.org

Echium plantagineum (Paterson's curse), which has been noted for its invasive success in Australia, partly attributed to the release of shikonins into the soil. nih.gov

Onosma armeniacum . frontiersin.org

The ecological function of shikonin is believed to be defensive; the compounds are excreted into the rhizosphere, where they can mediate plant-microbe interactions and exhibit allelopathic effects, inhibiting the growth of competing plants. nih.gov The production of these compounds is often a response to the specific ecological niches these plants occupy.

| Genus | Notable Species | Geographical Distribution |

|---|---|---|

| Lithospermum | L. erythrorhizon, L. canescens, L. officinale | Primarily East Asia (Japan, China, Korea) |

| Arnebia | A. euchroma, A. decumbens, A. hispidissima | Asia, particularly the Himalayan region |

| Alkanna | A. tinctoria | Mediterranean region |

| Echium | E. lycoris, E. plantagineum | Europe, Australia |

| Onosma | O. armeniacum | Asia |

| Anchusa | Species within this genus also produce shikonin | Europe, Asia, Africa |

Elucidation of Enzymatic Biosynthetic Routes and Intermediate Metabolites

The biosynthesis of shikonin is a complex process that occurs in the endoplasmic reticulum of the plant's root cells. frontiersin.org It involves the convergence of two primary metabolic pathways: the phenylpropanoid pathway and the mevalonate (B85504) (MVA) pathway. nih.gov

The initial precursors for shikonin synthesis are p-hydroxybenzoic acid (PHB) , derived from the amino acid L-phenylalanine via the phenylpropanoid pathway, and geranyl pyrophosphate (GPP) , which originates from the MVA pathway. frontiersin.orgnih.gov

The key enzymatic steps and intermediate metabolites are as follows:

Formation of 3-geranyl-4-hydroxybenzoate (GBA): The first committed step in the shikonin pathway is the condensation of PHB and GPP. This reaction is catalyzed by the enzyme p-hydroxybenzoate:geranyltransferase (PGT) , a key regulatory enzyme in the pathway. nih.govresearchgate.netoup.com

Conversion to Geranylhydroquinone (GHQ): GBA is then converted into the intermediate geranylhydroquinone (GHQ) through processes including decarboxylation and hydroxylation. oup.com

Hydroxylation of GHQ: GHQ undergoes hydroxylation to form 3″-hydroxy-geranylhydroquinone . This step is catalyzed by cytochrome P450 enzymes, specifically CYP76B100 or CYP76B101 in L. erythrorhizon. frontiersin.orgnih.gov This intermediate is a critical branch point, leading to the synthesis of either shikonin derivatives or competing compounds like shikonofurans. frontiersin.org

Formation of Deoxyshikonin (B1670263): The pathway proceeds through further intermediates, including the oxidation of 3″-hydroxy-geranylhydroquinone to form deoxyshikonin . frontiersin.org

Final Hydroxylation to Shikonin: The final step involves the hydroxylation of deoxyshikonin to produce shikonin . This reaction is catalyzed by newly discovered cytochrome P450 monooxygenases known as deoxyshikonin hydroxylases (DSHs) , which belong to the CYP82AR subfamily. frontiersin.org

Other important enzymes in the pathway include 4-coumaroyl-CoA ligase (4CL) , which is involved in the formation of the PHB precursor, and various acyltransferases, such as shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1) , which produce different acylated derivatives of shikonin and alkannin. frontiersin.orgnih.gov

| Precursors/Intermediates | Enzyme | Product |

|---|---|---|

| p-hydroxybenzoic acid (PHB) + Geranyl pyrophosphate (GPP) | p-hydroxybenzoate:geranyltransferase (PGT) | 3-geranyl-4-hydroxybenzoate (GBA) |

| Geranylhydroquinone (GHQ) | CYP76B100/101 (Cytochrome P450s) | 3″-hydroxy-geranylhydroquinone |

| Deoxyshikonin | Deoxyshikonin hydroxylases (DSHs) | Shikonin |

| Shikonin / Alkannin | BAHD acyltransferases (LeSAT1 / LeAAT1) | Acylated Shikonin/Alkannin Derivatives |

Genetic and Transcriptomic Regulatory Networks in Shikonin Bioproduction

The production of shikonin is tightly regulated at the genetic and transcriptomic levels, influenced by both developmental cues and environmental factors. semanticscholar.org Shikonin biosynthesis is typically root-specific and induced in dark conditions. oup.com

Transcriptional Regulation: Several transcription factors have been identified that regulate the expression of genes encoding biosynthetic enzymes. The gene LeMYB1 in L. erythrorhizon has been shown to be a key regulator, controlling the expression of genes for enzymes like phenylalanine ammonia-lyase (PAL), 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), and p-hydroxybenzoate-geranyltransferase. frontiersin.org Overexpression of LeMYB1 can enhance shikonin production. frontiersin.org

Environmental Factors:

Light: Light is a major negative regulator of shikonin biosynthesis. Exposure to light completely inhibits the production of shikonin, leading instead to the accumulation of its precursor, PHB, in the form of its O-glucoside. frontiersin.orgsemanticscholar.org This inhibition is linked to the inactivation of key enzymes like flavoproteins and the suppression of PHB-geranyl transferase activity. frontiersin.org Consequently, specific L. erythrorhizon dark-inducible genes (LeDIs) have been identified that are involved in promoting shikonin synthesis in the absence of light. frontiersin.orgsemanticscholar.org

Temperature and pH: The optimal temperature for shikonin production in cell cultures is around 25°C. frontiersin.org Furthermore, an alkaline pH (around 8.75) has been shown to increase the yield of shikonin derivatives. frontiersin.orgnih.gov

Transcriptomic Analyses: Comprehensive transcriptomic studies on shikonin-producing plants like L. erythrorhizon, A. euchroma, and E. plantagineum have been crucial for identifying candidate genes involved in the pathway. nih.gov By comparing gene expression profiles in shikonin-producing versus non-producing tissues or conditions (e.g., dark vs. light), researchers have successfully identified genes co-expressed with known pathway genes, thus uncovering new potential enzymatic and regulatory components. oup.comoup.com These "omics" approaches have helped to build a more complete model of the shikonin metabolic network, revealing transcriptional crosstalk between the shikonin pathway and its precursor pathways. nih.govoup.com

Strategies for Metabolic Engineering and Synthetic Biology in Shikonin Biosynthesis

Due to the high commercial value of shikonin and the challenges associated with its cultivation and extraction from natural sources, significant research has focused on metabolic engineering and synthetic biology to enhance its production. researchgate.net

Synthetic Biology Approaches: The ultimate goal of synthetic biology in this context is the heterologous production of shikonin in microbial hosts like E. coli or yeast, which can be grown rapidly and cost-effectively in large-scale fermenters. nih.govnih.gov This approach requires a complete understanding of the biosynthetic pathway and the functional expression of all necessary plant genes in the microbial host. nih.gov While the full pathway has not yet been completely reconstituted in a microorganism, the ongoing discovery and characterization of key enzymes, such as the 4CL paralogs and deoxyshikonin hydroxylases, are bringing this goal closer to reality. nih.gov These efforts are essential for developing a sustainable and efficient system for producing shikonin and its valuable derivatives. nih.govoup.com

Shekkanin: Chemical Synthesis and Structural Derivatization

Foundational Synthetic Approaches to Shekkanin Aglycone and Related Coumarins

The synthesis of the coumarin (B35378) aglycone, the non-sugar component of this compound, often utilizes established methods for coumarin synthesis. Coumarins, as a broad class of secondary metabolites, are commonly synthesized through various condensation reactions. Prominent methods include the Perkin reaction, Knoevenagel condensation, Pechmann condensation, Wittig reaction, Baylis-Hillman reaction, Claisen rearrangement, and Vilsmeier-Haack and Suzuki cross-coupling reactions. mdpi.com

The Pechmann condensation is a widely used method for synthesizing coumarin derivatives, involving the reaction of phenols with β-ketoesters in the presence of an acid catalyst. mdpi.com For instance, substituted coumarin derivatives have been synthesized using the Pechmann condensation of substituted phenols and ethyl acetoacetate (B1235776) with catalysts such as starch sulfuric acid (SSA) or magnetic-core-shell-like Fe₃O₄@Boehmite-NH₂-Coᴵᴵ NPs under solvent-free conditions. mdpi.com Another example involves the reaction of vanillin (B372448) and ethyl acetoacetate using oxalic acid as a catalyst in ethanol (B145695) under reflux conditions to synthesize a substituted coumarin derivative. sathyabama.ac.in

The Knoevenagel condensation is another significant approach, typically involving the reaction of an aromatic aldehyde with an active methylene (B1212753) compound. researchgate.net This method has been reported for the synthesis of substituted coumarins from aromatic hydroxy aldehydes and 2-substituted ethyl acetate (B1210297) using a solid base catalyst like calcined Mg–Al hydrotalcite, achieving high yields and selectivities. researchgate.net

These foundational approaches provide the basis for constructing the coumarin core of this compound's aglycone, with variations in catalysts, solvents, and reaction conditions influencing yield and selectivity.

Methodologies for Glycosylation in this compound Synthesis

Glycosylation, the process of attaching a carbohydrate to a non-carbohydrate molecule, is a critical step in the synthesis of this compound. Efficient and stereoselective glycosylation methods are essential for constructing the glycosidic bond between the coumarin aglycone and the sugar moiety.

Chemical glycosylation is a common approach, although achieving high yield and stereoselectivity can be challenging and often depends on the careful selection of glycosyl donors and acceptors, catalysts, solvents, temperature, activators, and additives. frontiersin.org Recent advances in stereoselective chemical O-glycosylation reactions have been explored, focusing on achieving control over the α- and β-selective formation of glycosidic bonds. frontiersin.org

For instance, stereoselective synthesis of C-aryl glycosides, which feature a carbon-carbon linkage at the anomeric center, has been achieved through methods like photoredox/Ni dual-catalyzed reductive cross-coupling between glycosyl bromides and aryl bromides, enabling highly β-stereoselective synthesis of various C-aryl glycosides. thieme-connect.de Another method for stereoselective C-aryl glycoside synthesis involves the use of palladium catalysts, such as the White catalyst, in reactions between glycals and aryl boronic acids, even under aerobic conditions. chemistryviews.org

Chemoenzymatic Synthesis Pathways for this compound and Analogs

Chemoenzymatic synthesis combines the strengths of chemical reactions with the selectivity and efficiency of enzymatic transformations. This approach is increasingly utilized for the synthesis of complex molecules, including glycosides and their analogs.

Enzymatic synthesis methods offer advantages such as improved regio- and stereoselectivity and the use of mild reaction conditions, often leading to higher product yields in one-pot reactions. mdpi.com Enzymes, particularly glycosyltransferases, play a crucial role in the enzymatic synthesis of glycans and glycoconjugates by transferring activated monosaccharides from nucleotide sugars to acceptor molecules. nih.gov

For the synthesis of glycosides, microbial biotransformation and the use of glucosyltransferase enzymes have been employed. hyphadiscovery.com For example, the synthesis of N-glucosides of an agrochemical was achieved using microbial biotransformation and recombinant glucosyl transferases, alongside chemical synthesis techniques. hyphadiscovery.com

Chemoenzymatic approaches can be particularly valuable for the synthesis of this compound analogs, allowing for the selective modification of either the aglycone or the sugar moiety using enzymes. This can facilitate the creation of diverse structures for biological evaluation. While specific chemoenzymatic routes for this compound were not detailed in the search results, the general principles and successful applications in synthesizing other glycosides and their analogs suggest the potential for this approach in this compound research. rsc.orgnih.govfrontiersin.orgrsc.org

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The design and synthesis of this compound analogs are crucial for understanding the relationship between its chemical structure and biological activity (Structure-Activity Relationship, SAR). SAR studies involve modifying specific parts of a molecule and evaluating how these changes affect its activity. wikipedia.org Medicinal chemists utilize chemical synthesis techniques to introduce new chemical groups into a compound and test the resulting modifications for their biological effects. wikipedia.org

The synthesis of analogs often involves targeted modifications of the parent compound's structure. For this compound, this could involve altering the substitution pattern on the coumarin aglycone, modifying the sugar moiety, or changing the type or linkage of the glycosidic bond. These modifications are guided by structural insights and hypotheses about which parts of the molecule are important for its activity.

Examples of analog synthesis for SAR studies in other compound classes highlight this process. For instance, the synthesis of novel coumarin-thiazolyl ester derivatives was undertaken to study their DNA gyrase inhibitory action. sathyabama.ac.in Similarly, a series of thiophene-containing inhibitors of kinesin spindle protein were synthesized and evaluated through SAR studies. nih.gov The synthesis of new 2-phenoxybenzamide (B1622244) derivatives was also performed to gain insights into their SAR and antiplasmodial activity. mdpi.com

Applying these principles to this compound involves a systematic synthetic effort to create a library of analogs, each with specific structural variations. This allows researchers to correlate structural features with observed biological effects, providing valuable information for the development of more potent or selective compounds.

Emerging Technologies in this compound Chemical Synthesis (e.g., Photoredox Catalysis, AI-driven Synthesis)

Photoredox catalysis utilizes light energy to drive chemical reactions, often enabling transformations that are difficult or impossible using traditional methods. princeton.eduscispace.com This approach can operate under mild conditions and offers high regioselectivity and reactivity. organic-chemistry.org While the search results did not specifically mention photoredox catalysis being applied to this compound itself, it has been used in the synthesis of other complex molecules and for transformations relevant to organic synthesis, such as the synthesis of thioxanthone derivatives and the hydrogenation of alkenes. organic-chemistry.orgnih.govrsc.org The potential exists to explore photoredox-catalyzed reactions for specific steps in this compound synthesis or for the creation of novel this compound analogs.

The application of these emerging technologies to this compound synthesis represents a frontier in research, offering the potential to develop more efficient, sustainable, and innovative routes to this compound and its derivatives.

Molecular and Cellular Mechanisms of Shekkanin Action

Investigations into Molecular Target Identification and Ligand-Receptor Interactions

Identifying the specific molecular targets of Shikonin (B1681659) is crucial for understanding its pharmacological actions. While comprehensive data on direct ligand-receptor interactions for Shikonin across all its reported effects is still an active area of research, studies have indicated its involvement with various cellular components and pathways, implying interactions with specific proteins or protein complexes.

Techniques such as molecular docking and cell-based assays are commonly employed in the broader field to hypothesize and characterize ligand-receptor interactions synhet.comnih.govuni.luuni.lu. These methods allow for the exploration of binding affinities and interaction modes between a ligand and its potential receptor synhet.com. While the search results did not provide specific data tables detailing Shikonin's binding affinities to a wide range of targets, its observed modulation of signaling pathways and cellular processes strongly suggests specific molecular interactions. For instance, studies on Cordycepin, a different compound, illustrate how a compound can exert anticancer effects through the stimulation of a specific receptor, the adenosine (B11128) A3 receptor. This highlights the importance of receptor-ligand interactions in mediating cellular responses.

Modulation of Key Intracellular Signaling Pathways (e.g., Wnt, MAPK, Apoptotic Cascade Components)

Shikonin has been shown to modulate several key intracellular signaling pathways that regulate critical cellular functions such as proliferation, differentiation, and apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a prominent target. The MAPK cascade plays a pivotal role in transducing extracellular stimuli into intracellular responses, influencing processes like proliferation, differentiation, stress response, survival, and death. Dysregulation of MAPK signaling is frequently observed in various diseases, including cancer. Research indicates that Shikonin can induce apoptosis, partly via the MAPK signaling pathway. Specifically, the MAPK and B-cell lymphoma-2 (Bcl-2)/caspase-3 signaling pathways have been implicated in Shikonin's apoptosis-inducing ability. The apoptotic cascade involves a series of events leading to programmed cell death, with components like caspase-3 and caspase-9 playing central roles.

The Wnt/β-catenin signaling pathway is another crucial cascade involved in development and tissue homeostasis, and its aberrant activation is linked to cancer development. While the search results did not provide explicit details on Shikonin's direct modulation of the Wnt pathway, the interplay between Wnt/β-catenin and MAPK signaling is recognized as context-dependent and significant in cancer pathogenesis. Compounds like curcumin (B1669340) have been shown to target multiple signaling pathways, including Wnt/β-catenin and MAPK, to exert their effects. This suggests that Shikonin, with its diverse biological activities, could potentially influence the Wnt pathway, possibly in conjunction with its effects on MAPK and apoptotic signaling.

Studies have demonstrated that Shikonin can inhibit the cell division cycle and proliferation by inducing apoptosis. This induction of apoptosis is a critical mechanism for its anti-tumor effects. The involvement of the mitochondrial apoptotic pathway, potentially via caspase-9, has been highlighted in the context of pathway modulation by other compounds, suggesting a possible similar mechanism for Shikonin's induction of apoptosis.

Enzymatic Activity Modulation and Inhibition/Activation Kinetics

The biological effects of Shikonin can also be attributed to its ability to modulate the activity of various enzymes. Enzyme activity can be influenced by inhibitors or activators, affecting the rate and kinetics of biochemical reactions. While the search results did not provide detailed kinetic parameters (like Km, Vmax, or Ki) for Shikonin's interaction with specific enzymes, its impact on cellular processes implies such modulation.

Shikonin's induction of apoptosis involves the activation of components within the apoptotic cascade, which includes enzymes like caspases. Modulation of caspase activity is a direct example of enzymatic influence. Furthermore, Shikonin's reported effects on reducing neuroinflammation and oxidative stress suggest potential interactions with enzymes involved in inflammatory pathways and redox homeostasis.

The study of enzyme kinetics, including inhibition and activation, is essential for understanding how a compound affects enzyme function. Different modes of enzyme modulation, such as competitive, uncompetitive, and noncompetitive inhibition, exist, and their characterization provides insight into the mechanism of interaction. Although specific kinetic data for Shikonin was not found, the general principles of enzyme modulation are applicable to understanding how Shikonin might exert its effects through enzymatic targets.

Regulation of Cellular Proliferation and Differentiation Processes

A significant aspect of Shikonin's biological activity is its influence on cellular proliferation and differentiation. These processes are fundamental to development, tissue maintenance, and disease progression, particularly cancer.

Shikonin has been shown to inhibit cell proliferation and induce differentiation in various cell types, including cancer cells and fibroblasts. This effect is central to its anti-tumor and anti-scarring properties. The regulation of proliferation and differentiation is tightly controlled by intricate signaling networks, including the MAPK and Wnt pathways.

The induction of apoptosis by Shikonin is a key mechanism by which it reduces cell proliferation. Apoptosis eliminates damaged or unwanted cells, thereby controlling cell numbers. In the context of scarring, Shikonin preferentially inhibits the proliferation of fibroblasts, the cells responsible for excessive collagen production, while inducing their apoptosis.

Cellular differentiation involves a cell changing from one cell type to another, often from a less specialized type to a more specialized one. While the search results primarily highlighted Shikonin's inhibitory effect on proliferation and induction of apoptosis, its potential influence on differentiation processes, especially in specific cellular contexts like wound healing or development, warrants further investigation. The balance between proliferation and differentiation is crucial for normal tissue development and homeostasis.

Investigative Preclinical Models for Shekkanin Research

In Vitro Cell-Based Systems for Mechanistic Elucidation

In vitro cell-based systems are fundamental tools in the preclinical investigation of Shekkanin, allowing for controlled studies to understand its effects at the cellular and molecular levels ibidi.comnih.govresearchgate.netnih.gov. These systems are crucial for identifying potential cellular targets and pathways modulated by the compound.

Application of Diverse Cell Line Models

A wide array of cell line models are utilized to investigate the effects of this compound on different cell types and in various disease contexts. These models offer advantages such as ease of culture, reproducibility, and suitability for high-throughput screening rjptonline.orgresearchgate.net. Studies have employed cell lines to assess this compound's impact on cell viability, proliferation, and the induction of apoptosis nih.gov. For instance, 4T1 breast cancer cells have been used to evaluate the antitumor effects and mechanisms of this compound in vitro nih.gov. Research indicates that this compound can inhibit the proliferation of 4T1 cells, induce apoptosis, disrupt mitochondrial activity, and promote the production of reactive oxygen species (ROS) nih.gov. Other studies have utilized human hepatocellular carcinoma cell lines, such as HepG2 and HCCLM3, as in vitro models to investigate the effects of related compounds and potentially this compound on cellular processes nih.gov. Cell lines like A549, a human non-small cell lung cancer cell line, are also commonly used in basic research and drug discovery and could be relevant for this compound studies synthego.com. The use of diverse cell lines helps to understand the spectrum of this compound's activity and its potential relevance to different diseases.

Here is a table summarizing some cell lines potentially relevant to this compound research based on the search results:

| Cell Line | Origin/Type | Potential Research Application |

| 4T1 | Mouse breast cancer | Antitumor effects, apoptosis, mitochondrial activity, ROS production nih.gov |

| HepG2 | Human hepatocellular carcinoma | Cellular processes, potentially relevant for compound testing nih.gov |

| HCCLM3 | Human hepatocellular carcinoma | Cellular processes, potentially relevant for compound testing nih.gov |

| A549 | Human non-small cell lung cancer | Basic research, drug discovery, disease modeling (lung) synthego.com |

| HeLa | Human cervical cancer | General cytotoxicity studies nih.gov |

| HL-60 | Human promyelocytic leukemia | General cytotoxicity studies nih.gov |

| MDA-MB-231 | Human breast cancer | Studies under hypoxia nih.gov |

| Caco-2 | Human colorectal adenocarcinoma | Cytotoxicity studies researchgate.net |

| Primary Effusion Lymphoma (PEL) cells | Human lymphoma | ROS-dependent apoptosis nih.gov |

| Cholangiocarcinoma cells | Human bile duct cancer | Apoptosis via DR5 and JNK signaling nih.gov |

In Vivo Animal Models for Biological Activity and Pathway Validation

In vivo animal models are indispensable for evaluating the biological activity of this compound within a complex living system and validating the mechanisms of action observed in vitro ibidi.comnih.govresearchgate.netresearchgate.net. These models allow researchers to study the compound's effects on entire organisms, including its distribution, metabolism, and impact on various physiological processes and disease pathologies.

Studies investigating this compound have utilized animal models to assess its effects on tumor growth and immune responses. For example, orthotopic tumor growth inhibition and splenic immune cell regulation by this compound have been evaluated in 4T1 breast cancer orthotopic mice nih.gov. In this model, this compound was shown to inhibit tumor growth and modulate immune cell populations in the spleen, increasing the proportion of CD8+ T cells and reducing regulatory T cells nih.gov. Xenograft models, created by injecting human cancer cells into immunocompromised mice, have also been used in research on related compounds to study tumor growth inhibition in vivo nih.gov. The choice of animal model, such as mice, rats, or potentially others, depends on the specific research question and the disease being studied nih.govmodernvivo.com. Factors such as genetic background, species-specific metabolism, and the ability to mimic human disease characteristics are crucial considerations when selecting an in vivo model modernvivo.com.

Here is a table summarizing an animal model used in this compound research:

| Animal Model | Species | Disease Model | Key Findings |

| 4T1 breast cancer orthotopic mice | Mouse | Breast Cancer | Inhibited tumor growth, increased splenic CD8+ T cells, reduced regulatory T cells nih.gov |

Established Disease Models for Mechanistic Investigation

Established disease models in animals are critical for investigating the mechanisms of this compound in the context of a whole organism and its impact on disease progression. These models aim to replicate key aspects of human diseases, allowing researchers to study the compound's efficacy and understand how it influences the complex interplay of biological systems involved in the disease bcm.eduacnp.org. As mentioned earlier, the 4T1 breast cancer orthotopic mouse model has been used to study this compound's effects on tumor growth and immune modulation nih.gov. Other established disease models relevant to potential applications of this compound, such as models for various cancers, inflammatory conditions, or other relevant pathologies, could be employed to further investigate its mechanisms. The selection of an appropriate disease model is crucial for ensuring the translational relevance of preclinical findings modernvivo.com. Researchers carefully consider how well the animal model recapitulates the human disease phenotype and the specific biological pathways involved nih.govnih.gov.

Computational and Theoretical Analysis of Shekkanin

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of compounds and their biological activities. lhasalimited.orgscilit.comnih.govmu-varna.bgnih.govresearchgate.net By analyzing a set of compounds with known activities, QSAR models can predict the activity of new or untested compounds based on their molecular descriptors. lhasalimited.orgscilit.comnih.govmu-varna.bgnih.govresearchgate.net

Shekkanin (Tectoridin) has been included in QSAR studies aimed at predicting inhibitory activity against specific biological targets. For instance, it was part of QSAR models developed for predicting human HMG-CoA reductase inhibition. researchgate.netpreprints.org These models utilized various machine learning regression algorithms and molecular descriptors to predict the half-maximal inhibitory concentration (IC50) values of compounds. nih.govpreprints.org In one such study, Tectoridin (B1682737) was predicted to have IC50 values in the sub-micromolar range against HMG-CoA reductase. researchgate.netpreprints.org

This compound (Tectoridin) has also been investigated using QSAR in the context of inhibiting alpha-Bungarotoxin N3 protein. globalresearchonline.net A QSAR approach was performed on a dataset of antivenomic compounds, and Tectoridin was identified as a probable drug candidate based on its predicted biological and structural activity. globalresearchonline.net Furthermore, Tectoridin was included in a Monte-Carlo method-based QSAR model for identifying urease inhibitors, which also incorporated docking scores to improve prediction accuracy. chemrxiv.org

These QSAR studies demonstrate the application of this computational method in evaluating the potential biological activities of this compound and identifying it as a candidate for further investigation against specific targets like HMG-CoA reductase, alpha-Bungarotoxin N3, and urease. researchgate.netpreprints.orgglobalresearchonline.netchemrxiv.org

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction between a small molecule ligand, such as this compound, and a biological target, typically a protein. globalresearchonline.netwikipedia.orguni.luresearchgate.netdntb.gov.uaresearchgate.netsemanticscholar.orgmedchemexpress.complantaedb.com Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor site, providing insights into the potential binding modes and interaction forces. globalresearchonline.netwikipedia.orguni.luresearchgate.net Molecular dynamics simulations extend this by simulating the time-dependent behavior of the molecular system, allowing for the exploration of conformational changes, stability of the complex, and the dynamics of interactions. researchgate.netsemanticscholar.orgmedchemexpress.complantaedb.comnih.gov

Molecular docking studies have been conducted with Tectoridin to understand its interaction with specific proteins. For example, docking simulations were performed to investigate the binding of Tectoridin to the alpha-Bungarotoxin N3 protein. globalresearchonline.net This study reported a binding energy value of -7.62 kcal/mol for the interaction between Tectoridin and alpha-Bungarotoxin N3, suggesting a favorable binding affinity. globalresearchonline.net The docking results also provided details on the hydrogen bond interactions between Tectoridin and specific amino acid residues in the protein's active site. globalresearchonline.net

Molecular docking approaches have also been mentioned in the context of analyzing this compound in plant extracts lipidmaps.org and are generally considered a crucial step in identifying potential drug candidates by allowing for more accurate protein-ligand docking simulations wikipedia.org. Additionally, molecular docking of tectorigenin (B1682738) glycosides, including tectoridin, against tyrosinase has been explored. dntb.gov.ua

While molecular docking provides a static view of the interaction, molecular dynamics simulations offer a dynamic perspective, accounting for the flexibility of both the ligand and the target protein and the influence of the surrounding environment. researchgate.netsemanticscholar.orgmedchemexpress.complantaedb.comnih.gov Although detailed molecular dynamics simulation data specifically for this compound was not prominently found in the provided search results, these simulations are commonly used in conjunction with docking to refine binding poses, assess complex stability, and gain a deeper understanding of the molecular recognition process. researchgate.netsemanticscholar.orgmedchemexpress.complantaedb.comnih.gov

In Silico Prediction of Metabolic Pathways and Product Profiles

In silico metabolism prediction plays a crucial role in drug discovery and development by forecasting how a compound is likely to be metabolized in biological systems. lhasalimited.orgmdpi.comnih.govull.esbiorxiv.org This is important because metabolites can have different pharmacological activities and toxicological profiles compared to the parent compound. lhasalimited.orgull.es Computational tools can predict potential sites of metabolism and the structures of resulting metabolites based on the compound's structure and knowledge of enzymatic transformations. lhasalimited.orgmdpi.comnih.govull.esmedchemexpress.com

Experimental studies have investigated the metabolism of Tectoridin in vivo and in vitro. These studies have identified several metabolites of Tectoridin in urine and feces, as well as in incubation mixtures with rat intestinal flora and liver microsomes. researchgate.netnih.gov Key metabolites identified include tectorigenin (the aglycone), hydrogenated tectorigenin, mono-hydroxylated tectorigenin, di-hydroxylated tectorigenin, glucuronide-conjugated tectorigenin, and sulfate-conjugated tectorigenin. researchgate.netnih.gov

The formation of tectorigenin from tectoridin is primarily due to the hydrolysis of the glycosidic bond, often mediated by intestinal flora. nih.govcaymanchem.com Tectorigenin then undergoes further phase I and phase II metabolic reactions. nih.govmdpi.comnih.gov Phase II metabolism, particularly glucuronidation and sulfation, is significant for tectorigenin. mdpi.comnih.gov Studies using human liver microsomes and recombinant enzymes have indicated that UGT1A1 and UGT1A9 are responsible for the glucuronidation of tectorigenin in vitro. mdpi.com Cytochrome P450 enzymes, specifically CYP3A4 and CYP2E1, have also been shown to contribute to tectorigenin metabolism, likely involved in phase I reactions like demethylation or hydroxylation. nih.gov

While the experimental identification of this compound's metabolites and the enzymes involved in tectorigenin metabolism provide valuable data, in silico prediction tools can complement these findings by predicting potential metabolic pathways and product profiles computationally. lhasalimited.orgmdpi.comnih.govull.es These tools can help prioritize experimental studies and provide a more comprehensive understanding of this compound's metabolic fate. lhasalimited.orgmdpi.com

Network Pharmacology Approaches for Multi-Target Prediction

Network pharmacology is a systems-level approach that aims to understand the complex interactions between drugs, multiple biological targets, and disease networks. wikipedia.orgwikidata.orgpreprints.orgglobalresearchonline.netuni.lumdpi.com Unlike traditional single-target drug discovery, network pharmacology recognizes that the therapeutic effects of many compounds, especially those from natural sources, may involve modulating multiple targets and pathways. wikipedia.orgwikidata.orgpreprints.org This approach typically involves identifying the active compounds in a complex mixture, predicting their potential targets using various databases and computational methods, and then analyzing the resulting target network to understand the mechanisms of action and identify potential therapeutic uses. wikipedia.orgwikidata.orgpreprints.orguni.lumdpi.com

This compound (Tectoridin) is a component found in several plants that have been studied using network pharmacology to elucidate the mechanisms of action of plant extracts or traditional medicine formulas. dineshkhedkar.co.inuni.lu These studies often involve identifying all potential active compounds within the plant source and then predicting their targets and associated pathways. wikipedia.orgwikidata.orgpreprints.orguni.lumdpi.com Databases linking compounds to human proteins/genes and diseases are utilized in this process. dineshkhedkar.co.inuni.lu

While this compound is identified as a component in such network pharmacology studies dineshkhedkar.co.inuni.lu, a dedicated network pharmacology study focusing solely on this compound to predict its multi-target profile and mechanisms of action was not explicitly found in the provided search results. However, the principles of network pharmacology can be applied to this compound by leveraging existing databases and computational tools to predict its interactions with a wide range of potential biological targets and to map these targets onto relevant signaling pathways and disease networks. This would provide a holistic view of this compound's potential pharmacological effects beyond single-target interactions.

Future Directions and Methodological Innovations in Shekkanin Research

Integration of Multi-Omics Data for Comprehensive Biological Understanding

A comprehensive understanding of Shekkanin's biological effects would greatly benefit from the integration of multi-omics data. Multi-omics approaches combine data from different "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems. azonano.comnih.gov By analyzing how this compound interacts with biological systems at these multiple levels, researchers could potentially uncover complex mechanisms of action and identify a wider range of biological targets. azonano.comnih.govmdpi.comsapient.bio

For instance, future studies could involve exposing cells or model organisms to this compound and then performing transcriptomic analysis to see which genes are up- or down-regulated, proteomic analysis to identify changes in protein expression, and metabolomic analysis to understand alterations in metabolic pathways. azonano.comnih.govnih.gov Integrating these datasets through bioinformatics and computational methods could reveal interconnected biological processes influenced by this compound that would not be apparent from single-omics studies. azonano.comnih.gov While specific multi-omics studies on this compound are not detailed in the available literature, this integrated approach is a significant future direction in biological and biomedical research. azonano.comsapient.bionih.govcompletegenomics.com

Development of Advanced Analytical Techniques for this compound Detection and Quantification

The accurate detection and quantification of this compound in various matrices are crucial for both fundamental research and potential future applications. Future efforts in analytical chemistry could focus on developing more sensitive, selective, and efficient techniques for this purpose. nih.govijnrd.orgresearchgate.netijpbs.comjournaljpri.com

Advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), could offer improved separation and identification of this compound and its potential metabolites or degradation products. nih.govjournaljpri.com Techniques like morphology-directed Raman spectroscopy (MDRS) have shown promise in identifying and quantifying specific components in complex mixtures, suggesting a potential avenue for analyzing this compound in biological or environmental samples. nih.gov The development of novel biosensors or electrochemical methods specifically tuned for this compound could also enable rapid and portable detection and quantification. While the available information discusses advanced analytical techniques generally, their specific application to this compound detection and quantification represents a key area for future methodological innovation. ijnrd.orgresearchgate.netijpbs.comjournaljpri.comamazon.comidtdna.comnih.gov

Leveraging Synthetic Biology for Novel this compound Derivatives and Biosynthetic Optimization

Synthetic biology offers powerful tools for the design and construction of new biological systems, which could be leveraged to create novel this compound derivatives or optimize its biosynthesis. researchgate.netamazon.comidtdna.comnih.govhudsonlabautomation.comnih.govchemisgroup.usnaver.comnaturalproducts.net

If this compound is a naturally occurring compound, synthetic biology approaches could be used to engineer microbial hosts or plants to produce this compound more efficiently or to produce structural analogs with potentially altered properties. researchgate.netnaver.com This could involve identifying and manipulating the genes responsible for this compound biosynthesis, optimizing metabolic pathways in host organisms, or designing artificial enzymatic cascades. researchgate.netchemisgroup.usnaver.com Furthermore, synthetic biology techniques could be employed to create libraries of this compound derivatives through combinatorial biosynthesis, allowing for the exploration of structure-activity relationships and the identification of compounds with enhanced or novel biological activities. naver.comnaturalproducts.net While the search results highlight the potential of synthetic biology in producing natural products and their derivatives, specific applications for this compound biosynthesis or derivative generation are not detailed. researchgate.netchemisgroup.usnaver.comnaturalproducts.net

Application of Nanotechnology in Research Tool Development for this compound Studies

Nanotechnology has the potential to revolutionize research tools across various scientific disciplines, and its application could significantly benefit this compound studies. azonano.comnih.govsapient.biocompletegenomics.comhudsonlabautomation.comchemisgroup.usnih.govetui.orgresearchgate.netplantaedb.com

Nanomaterials could be utilized to develop advanced delivery systems for introducing this compound into cells or tissues with improved efficiency and targeting. chemisgroup.usetui.org Nanoscale sensors could be engineered for real-time monitoring of this compound concentrations or its interactions with biological molecules. chemisgroup.usetui.org Furthermore, nanotechnology could play a role in developing improved imaging techniques to visualize the localization and distribution of this compound within biological systems. sapient.biochemisgroup.usetui.org The creation of nanofabricated devices could also provide new platforms for high-throughput screening of this compound's effects. chemisgroup.usresearchgate.net Although the search results discuss the broad applications of nanotechnology in research and medicine, specific examples related to this compound research tools were not found. azonano.comnih.govsapient.biocompletegenomics.comhudsonlabautomation.comchemisgroup.usnih.govetui.orgresearchgate.netplantaedb.com

Identification of Novel Biological Roles and Mechanistic Hypotheses for this compound

Future research will aim to fully elucidate the biological roles and underlying mechanisms of action of this compound. This will involve moving beyond initial observations to develop detailed mechanistic hypotheses and validate them through rigorous experimentation. ijpbs.comnaver.comnih.govresearchgate.netresearchgate.net

Techniques such as target deconvolution studies, which combine biochemical assays with advanced analytical techniques, could help identify the specific proteins or pathways that this compound interacts with. nih.gov Cellular and molecular biology techniques, including gene editing and silencing, could be used to investigate the functional consequences of these interactions. ijpbs.com Furthermore, in vivo studies using model organisms will be essential to understand this compound's effects in a more complex biological context. nih.govresearchgate.net The integration of data from multi-omics studies (as discussed in Section 6.1) will be critical in building comprehensive mechanistic models. azonano.comnih.gov While the specific biological roles and mechanisms of this compound are not extensively detailed in the provided search snippets, future research will focus on applying these established biological research methodologies to uncover the full scope of its activities. ijpbs.comnaver.comnih.govresearchgate.netresearchgate.net

Q & A

Q. What ethical and reporting standards apply to this compound research involving animal models?

Q. Key Considerations for Methodological Rigor :

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra, assay data, and code in repositories like Figshare or GitHub .

- Conflict Resolution : Use Bayesian statistics to quantify confidence intervals in contradictory data .

- Interdisciplinary Validation : Collaborate with computational chemists, pharmacologists, and statisticians to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.